13-Hydroxy-6,9,11-Octadecatriensäure
Übersicht
Beschreibung
13-Hydroxy-6,9,11-octadecatrienoic acid, also known as 13S-HOTrE (gamma), is an octadecatrienoic acid . It has a molecular formula of C18H30O3 and a molecular weight of 294.4 g/mol . It is a hydroxyoctadecatrienoic acid that consists of 6Z,9Z,11E-octadecatrienoic acid having the hydroxy group located at position 13 .
Molecular Structure Analysis
The IUPAC name for 13-Hydroxy-6,9,11-octadecatrienoic acid is (6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
The reaction of 13-Hydroxy-6,9,11-octadecatrienoic acid with the Fenton reagent (Fe(2+)/EDTA/H(2)O(2)) has been investigated . The reaction proceeded with >80% substrate consumption after 4 hours to give a defined pattern of products .Physical and Chemical Properties Analysis
The physical and chemical properties of 13-Hydroxy-6,9,11-octadecatrienoic acid include a molecular weight of 294.4 g/mol, XLogP3-AA of 4.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 13 .Wissenschaftliche Forschungsanwendungen
Krebsforschung
13S-HOTrE(gamma): hat sich als potenzieller Tumorwachstumshemmer erwiesen. Insbesondere ist seine Rolle bei der Induktion von Apoptose in Dickdarmkrebszellen durch die Hochregulierung von Genen wie GADD45 und p53 und die Aktivierung von PPARγ bekannt . Die Fähigkeit dieser Verbindung, Apoptose durch Lipidperoxidation zu induzieren, macht sie zu einem bedeutenden Forschungsobjekt in der Krebstherapie.
Herz-Kreislauf-Gesundheit
Studien haben die Assoziation von 13S-HOTrE(gamma) mit Herz-Kreislauf-Erkrankungen (KVE) untersucht. Die Verbindung ist ein Metabolit der γ-Linolensäure, die hinsichtlich ihrer potenziellen Auswirkungen auf die Gewebsgehalte und ihrer Assoziation mit Mortalität und KVE untersucht wurde . Die Forschung auf diesem Gebiet zielt darauf ab, die präventiven und therapeutischen Rollen dieser Verbindung für die Herzgesundheit zu verstehen.
Stoffwechselwege
In Stoffwechselstudien wird 13S-HOTrE(gamma) in menschlichen Blutplättchen synthetisiert, aber seine spezifische Funktion innerhalb der komplexen Stoffwechselwege des Körpers wird noch erforscht . Das Verständnis seiner Rolle könnte zu Durchbrüchen bei der Behandlung von Stoffwechselstörungen führen.
Ernährungswissenschaft
Diese Fettsäure ist ein bedeutender Bestandteil bestimmter Saatöle und macht einen erheblichen Prozentsatz der gesamten Fettsäurezusammensetzung in Ölen wie Bittergurkensamenöl und Tungöl aus . Seine metabolische Umwandlung und seine Auswirkungen auf die menschliche Ernährung sind Gegenstand aktiver Forschung.
Enzymhemmung
13S-HOTrE(gamma): wurde auf seine inhibitorischen Wirkungen auf DNA-Polymerasen und Topoisomerasen untersucht. Mit IC50-Werten im Bereich von etwa 5-20 µM für verschiedene Isoformen dieser Enzyme ist es eine interessante Verbindung im Bereich der Enzymkinetik und des Wirkstoffdesigns .
Entzündungshemmende Eigenschaften
Die Rolle der Verbindung als entzündungshemmendes Mittel wird aufgrund ihres Vorkommens in verschiedenen Pflanzenblättern und ihrer potenziellen therapeutischen Anwendungen untersucht. Die entzündungshemmenden Eigenschaften könnten zur Behandlung chronischer Entzündungskrankheiten genutzt werden .
Wirkmechanismus
Target of Action
The primary target of 13-Hydroxy-6,9,11-octadecatrienoic acid, also known as 13S-HOTrE, is the transcription factor PPARγ . This compound activates PPARγ, which in turn stimulates the production of two receptors on the surface of macrophages resident in the plaques .
Mode of Action
13S-HOTrE interacts with its target, PPARγ, by activating it . This activation leads to the stimulation of two receptors on the surface of macrophages: CD36, a scavenger receptor for oxidized low-density lipoproteins, native lipoproteins, oxidized phospholipids, and long-chain fatty acids; and adipocyte protein 2 (aP2), a fatty acid-binding protein .
Biochemical Pathways
The activation of PPARγ by 13S-HOTrE affects the lipid metabolism pathway . The stimulated receptors, CD36 and aP2, may cause macrophages to increase their uptake of lipids . This can lead to the transition of macrophages to lipid-laden foam cells .
Pharmacokinetics
It is known that this compound is a product of linolenic acid, produced by putative lipoxygenases from cyanobacteria .
Result of Action
The activation of PPARγ by 13S-HOTrE and the subsequent stimulation of CD36 and aP2 receptors can lead to an increase in the uptake of lipids by macrophages . This can result in the transition of macrophages to lipid-laden foam cells, thereby potentially increasing plaque size .
Action Environment
The action of 13S-HOTrE is influenced by the presence of oxidized low-density lipoproteins, native lipoproteins, oxidized phospholipids, and long-chain fatty acids in the environment . These factors can affect the efficacy and stability of 13S-HOTrE’s action.
Biochemische Analyse
Biochemical Properties
13-Hydroxy-6,9,11-octadecatrienoic acid is involved in several biochemical reactions. It is a product of the 15-lipoxygenase enzyme acting on gamma-linolenic acid . This compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes . Additionally, 13-Hydroxy-6,9,11-octadecatrienoic acid can bind to and modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression related to lipid metabolism and inflammation .
Cellular Effects
13-Hydroxy-6,9,11-octadecatrienoic acid exerts various effects on different cell types and cellular processes. It has been detected in cell membranes and is associated with the lesions of atherosclerosis . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate PPAR gamma, leading to changes in the expression of genes involved in lipid metabolism and inflammation . Additionally, 13-Hydroxy-6,9,11-octadecatrienoic acid has been shown to inhibit the proliferation of certain cancer cells, such as breast cancer cells, by affecting cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 13-Hydroxy-6,9,11-octadecatrienoic acid involves its interactions with various biomolecules. It binds to PPAR gamma, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation . This binding leads to the activation of PPAR gamma and subsequent changes in gene expression. Additionally, 13-Hydroxy-6,9,11-octadecatrienoic acid inhibits the activity of 5-lipoxygenase, reducing the production of pro-inflammatory leukotrienes . These interactions contribute to the compound’s anti-inflammatory and anti-proliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-Hydroxy-6,9,11-octadecatrienoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the thermal stability of the enzyme responsible for producing 13-Hydroxy-6,9,11-octadecatrienoic acid is higher in recombinant cells compared to the purified enzyme . This suggests that the compound may have a longer-lasting effect in certain biological systems. Additionally, the long-term effects of 13-Hydroxy-6,9,11-octadecatrienoic acid on cellular function have been observed in in vitro and in vivo studies, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of 13-Hydroxy-6,9,11-octadecatrienoic acid vary with different dosages in animal models. Studies have shown that this compound can inhibit the proliferation of cancer cells in a dose-dependent manner . At higher doses, 13-Hydroxy-6,9,11-octadecatrienoic acid may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Additionally, the compound’s anti-inflammatory effects have been observed at specific dosages, indicating its potential for use in treating inflammatory conditions .
Metabolic Pathways
13-Hydroxy-6,9,11-octadecatrienoic acid is involved in several metabolic pathways. It is produced from gamma-linolenic acid by the action of 15-lipoxygenase . This compound can also interact with other enzymes and cofactors involved in lipid metabolism. For example, it has been shown to modulate the activity of PPAR gamma, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation . Additionally, 13-Hydroxy-6,9,11-octadecatrienoic acid can affect metabolic flux and metabolite levels, further influencing cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 13-Hydroxy-6,9,11-octadecatrienoic acid within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes and distributed to various cellular compartments. It has been detected in cell membranes and as the cholesteryl ester associated with atherosclerotic lesions . Additionally, 13-Hydroxy-6,9,11-octadecatrienoic acid may interact with specific transporters or binding proteins that facilitate its movement within cells and tissues .
Subcellular Localization
The subcellular localization of 13-Hydroxy-6,9,11-octadecatrienoic acid plays a significant role in its activity and function. This compound can be localized to specific compartments or organelles within cells, influencing its interactions with other biomolecules. For example, it has been detected in cell membranes and associated with atherosclerotic lesions . The targeting signals or post-translational modifications that direct 13-Hydroxy-6,9,11-octadecatrienoic acid to specific subcellular locations are important factors that determine its biological activity and function.
Eigenschaften
IUPAC Name |
(6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6-7,9,12,15,17,19H,2-3,5,8,10-11,13-14,16H2,1H3,(H,20,21)/b6-4-,9-7-,15-12+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBLUNXZQNJFRB-KYLWABQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345712 | |
Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74784-20-6 | |
Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074784206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.